![molecular formula C22H21N3O2S B2707996 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1286732-17-9](/img/structure/B2707996.png)
1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as BTPE, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
- The synthesis of benzothiazolopyridine compounds, including those related to 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, involves efficient procedures using ultrasound irradiation, offering advantages such as shorter reaction times and higher yields compared to traditional methods. These compounds have been evaluated through molecular docking studies for potential activity against estrogen and progesterone receptors in breast cancer (Shirani et al., 2021).
Antibacterial and Antifungal Activities
- Piperidine-containing pyrimidine imines and thiazolidinones have been synthesized and demonstrated antibacterial activity. This research highlights the potential of compounds with the piperidine motif, similar to the chemical , in developing new antimicrobial agents (Merugu et al., 2010).
Electrochemical Synthesis
- Novel arylthiobenzazoles have been synthesized via electrochemical oxidation, showcasing the versatility of electrochemical methods in creating compounds with potential pharmacological applications. This approach offers a glimpse into the synthesis strategies that could be applicable to compounds like 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone (Amani & Nematollahi, 2012).
Herbicidal Activity and Molecular Docking
- Research on aryl-formyl piperidinone derivatives as HPPD inhibitors demonstrates the potential of such compounds in agricultural applications, particularly as herbicides. Molecular docking studies have been employed to elucidate the interaction mechanisms, offering insights into the design of more efficient herbicidal agents (Fu et al., 2021).
Wound-Healing Potential
- A study on the wound-healing potential of certain ethanone derivatives indicates the biomedical relevance of compounds with similar structural features. These findings underscore the importance of chemical research in discovering new therapeutic options for wound management (Vinaya et al., 2009).
Antiallergic Agents
- N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides have been synthesized and evaluated as antiallergic agents, highlighting the potential medical applications of indole and piperidine-based compounds in treating allergies (Shigenaga et al., 1993).
Mécanisme D'action
Benzothiazoles
are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indoles
, on the other hand, are aromatic heterocyclic organic compounds that contain a benzene ring fused to a pyrrole ring. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(15-25-12-9-16-5-1-3-7-19(16)25)24-13-10-17(11-14-24)27-22-23-18-6-2-4-8-20(18)28-22/h1-9,12,17H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJMCRGKHBKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

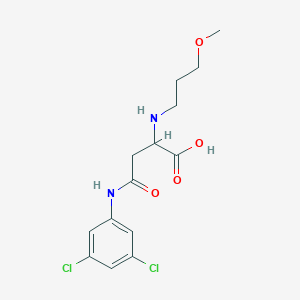
![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)
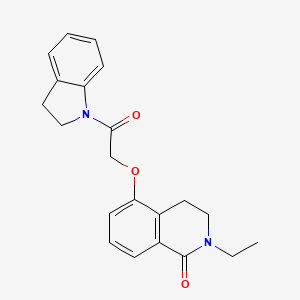
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)
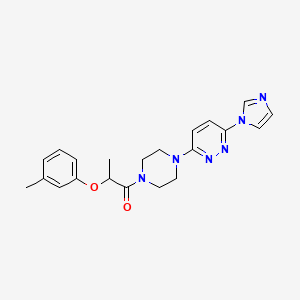
methanol](/img/structure/B2707921.png)

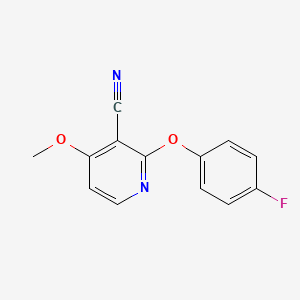
![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)
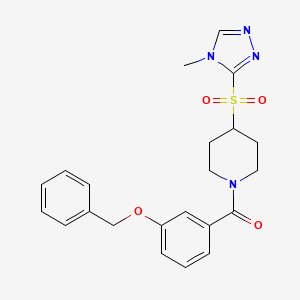
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2707934.png)
methanone](/img/structure/B2707935.png)